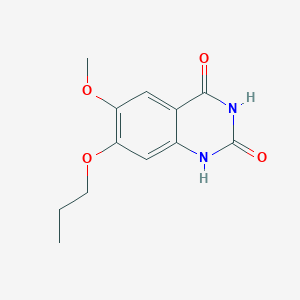![molecular formula C15H23NO2 B11861669 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a phenylpropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol typically involves multiple steps. . The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenylpropanol moiety can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the phenylpropanol moiety would yield an alkane.
Aplicaciones Científicas De Investigación
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fine chemicals and as a building block for various organic compounds
Mecanismo De Acción
The mechanism of action of 3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and phenylpropanol groups may play a role in binding to these targets, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)piperidine: A simpler compound with a similar piperidine ring structure.
N-tert-butoxycarbonyl-4-hydroxymethyl piperidine: A derivative used in organic synthesis.
Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate:
Uniqueness
3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol is unique due to the presence of both the hydroxymethyl group and the phenylpropanol moiety, which may confer specific biological activities and synthetic utility not found in simpler analogs.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
3-[4-(hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol |
InChI |
InChI=1S/C15H23NO2/c17-11-14(13-4-2-1-3-5-13)10-15(12-18)6-8-16-9-7-15/h1-5,14,16-18H,6-12H2 |
Clave InChI |
XZHLZUXWGDZXQY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CC(CO)C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)



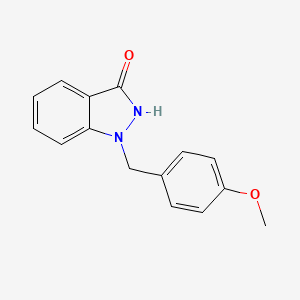
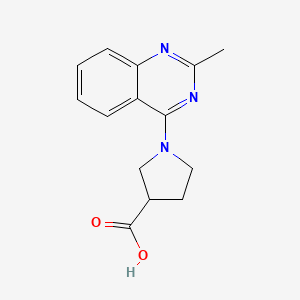
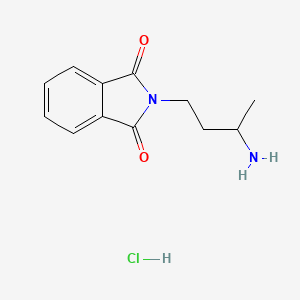
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate dihydrochloride](/img/structure/B11861628.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)
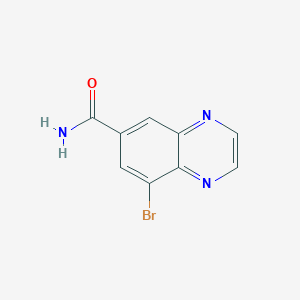

![3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11861660.png)
